Main Protease (Mpro) Inhibitory Activity: 5-Methoxy vs. Unsubstituted Isoquinoline Scaffold
In the COVID‑19 Moonshot open‑science initiative, replacement of a labile chlorine atom on an isoquinoline fragment with a methoxy group yielded a 5‑methoxyisoquinoline derivative that was reported to be “essentially equipotent” with the corresponding unsubstituted isoquinoline analog against SARS‑CoV‑2 Mpro [1]. Although precise numerical IC₅₀ values for the matched pair were not disclosed in the public release, the qualitative equipotency indicates that the 5‑methoxy substituent maintains the critical binding interactions while eliminating the reactivity liability of the chloro precursor.
| Evidence Dimension | Mpro inhibitory potency (qualitative equipotency) |
|---|---|
| Target Compound Data | 5‑Methoxyisoquinoline derivative – reported as essentially equipotent to the unsubstituted isoquinoline |
| Comparator Or Baseline | Unsubstituted isoquinoline analog – baseline potency, exact value not publicly available |
| Quantified Difference | Qualitative; equipotency claimed |
| Conditions | SARS‑CoV‑2 Mpro biochemical assay (PostEra COVID‑19 Moonshot Sprint 5) |
Why This Matters
Demonstrates that the 5‑methoxy substitution preserves target affinity, making (5‑Methoxyisoquinolin‑1‑yl)methanamine a valid isosteric replacement for isoquinoline fragments when addressing chemical stability or synthetic accessibility issues.
- [1] PostEra COVID-19 Moonshot Submission 97c1bf5c-8d1d-44e6-99c0-b3bf6c5c4acf. (2020). https://covid.postera.ai/covid/submissions/97c1bf5c-8d1d-44e6-99c0-b3bf6c5c4acf View Source
